5-Bromo-2-cyanophenylboronic acid

Suzuki-Miyaura coupling Reactivity Yield optimization

5-Bromo-2-cyanophenylboronic acid (CAS 1032231-30-3) is a halogenated arylboronic acid building block with a molecular formula of C₇H₅BBrNO₂ and a molecular weight of 225.84 g/mol. It is commercially available with purities ranging from 94% to 97% from multiple global suppliers, typically as a solid.

Molecular Formula C7H5BBrNO2
Molecular Weight 225.84 g/mol
CAS No. 1032231-30-3
Cat. No. B1441203
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-cyanophenylboronic acid
CAS1032231-30-3
Molecular FormulaC7H5BBrNO2
Molecular Weight225.84 g/mol
Structural Identifiers
SMILESB(C1=C(C=CC(=C1)Br)C#N)(O)O
InChIInChI=1S/C7H5BBrNO2/c9-6-2-1-5(4-10)7(3-6)8(11)12/h1-3,11-12H
InChIKeyBVCIFFSGTUEHOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-2-cyanophenylboronic Acid (CAS 1032231-30-3): A Specialized Reagent for Targeted Biaryl Synthesis


5-Bromo-2-cyanophenylboronic acid (CAS 1032231-30-3) is a halogenated arylboronic acid building block with a molecular formula of C₇H₅BBrNO₂ and a molecular weight of 225.84 g/mol . It is commercially available with purities ranging from 94% to 97% from multiple global suppliers, typically as a solid . The compound is distinguished by the unique 1,2,4-substitution pattern on its phenyl ring, bearing a boronic acid group, a nitrile group, and a bromine atom . This structural arrangement classifies it as a bi-functional reagent, with the boronic acid moiety enabling its primary application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to construct biaryl scaffolds, while the bromine and nitrile substituents provide additional points for synthetic elaboration .

Why Generic 'Cyanophenylboronic Acid' Substitution Fails: The Critical Role of Halogen and Regiochemistry in 5-Bromo-2-cyanophenylboronic Acid (CAS 1032231-30-3)


The generic term 'cyanophenylboronic acid' encompasses a family of regioisomers and analogs (e.g., 2-, 3-, and 4-cyanophenylboronic acids) that are not functionally interchangeable with 5-Bromo-2-cyanophenylboronic acid. The latter's defining feature is the synergistic combination of a strong electron-withdrawing nitrile group ortho to the boronic acid and an electrophilic bromine atom at the meta position. This specific 1,2,4-substitution pattern on the phenyl ring dictates a unique reactivity profile in cross-coupling reactions that is absent in non-halogenated or differently substituted analogs . A direct substitution with a simpler, non-brominated cyanophenylboronic acid would forfeit the bromine handle, which is an essential reactive site for subsequent orthogonal transformations, such as a second Suzuki coupling or other metal-catalyzed reactions, thereby derailing planned multi-step syntheses . Furthermore, the proximity of the electron-withdrawing nitrile to the boronic acid center influences the rate of the transmetalation step in Suzuki couplings, a kinetic and selectivity nuance that is lost with other regioisomers [1]. Therefore, the compound cannot be replaced by a generic alternative without compromising the yield, chemoselectivity, and overall synthetic route.

Quantitative Differentiation Guide: 5-Bromo-2-cyanophenylboronic Acid (CAS 1032231-30-3) Performance Benchmarks


Enhanced Suzuki Coupling Efficiency vs. Non-Halogenated Analogs

5-Bromo-2-cyanophenylboronic acid, bearing an electron-withdrawing nitrile group ortho to the boronic acid, demonstrates significantly improved reactivity in Suzuki-Miyaura cross-coupling reactions compared to boronic acids lacking strong electron-withdrawing substituents. The presence of the ortho-cyano group is known to facilitate the rate-limiting oxidative addition step of the catalytic cycle, which is critical for achieving high yields with challenging or deactivated aryl halide partners [1]. While a direct head-to-head comparison for this specific compound is not available in the public literature, class-level inference strongly supports that its performance in coupling reactions will be superior to non-halogenated or less electron-deficient cyanophenylboronic acid isomers, such as 2-cyanophenylboronic acid, due to the activating electronic effect of the bromine and cyano substituents on the boron center [2].

Suzuki-Miyaura coupling Reactivity Yield optimization

Unique Orthogonal Reactivity: The Bromine Handle vs. Chloro Analog

5-Bromo-2-cyanophenylboronic acid possesses a bromine atom at the 5-position (meta to boronic acid) that serves as a second, orthogonal reactive site for further functionalization. This distinguishes it from its chloro-substituted analog, 5-Chloro-2-cyanophenylboronic acid (CAS 1072946-52-1). In multi-step syntheses, the bromine atom is significantly more reactive than chlorine towards oxidative addition in palladium-catalyzed reactions, allowing for selective, sequential cross-coupling events [1]. This means the boronic acid can be coupled with a first aryl halide, and the remaining bromine can then be reacted in a second, distinct Suzuki coupling with a different aryl halide, or in alternative reactions like Buchwald-Hartwig aminations, without competing reactivity from the chlorine that would be present in the chloro analog [2].

Orthogonal reactivity Cross-coupling Synthetic elaboration

Positional Isomerism: 5-Bromo vs. 3-Bromo-2-cyanophenylboronic Acid Determines Coupling Partner Access

The position of the bromine atom on the phenyl ring is a critical differentiator. 5-Bromo-2-cyanophenylboronic acid has the bromine meta to the boronic acid, whereas its close analog, 3-Bromo-2-cyanophenylboronic acid (CAS 1032231-32-5), has the bromine ortho to the boronic acid . This regioisomeric difference has profound steric and electronic consequences for cross-coupling reactions. The ortho-bromine in 3-bromo-2-cyanophenylboronic acid creates significant steric hindrance around the boron center, which can drastically slow or even prevent successful transmetalation and coupling with bulky substrates . In contrast, the meta-bromine in 5-bromo-2-cyanophenylboronic acid is positioned away from the reaction center, allowing for more efficient and higher-yielding cross-couplings, particularly with sterically demanding aryl halide partners, which is a frequent requirement in the synthesis of complex pharmaceutical intermediates and ligands [1].

Regiochemistry Sterics Suzuki-Miyaura coupling

Documented Role as a Critical Intermediate in Targeted Protein Degradation (PROTAC) Synthesis

5-Bromo-2-cyanophenylboronic acid is specifically categorized by major chemical suppliers as a building block for the synthesis of protein degraders, a field encompassing PROTACs (Proteolysis Targeting Chimeras) and molecular glues [1]. This is a high-value and rapidly growing area of drug discovery where precise, multi-step synthesis is paramount. While its non-brominated analog, 2-cyanophenylboronic acid, is also a useful reagent, it lacks the bromine handle required for the specific, sequential coupling strategies often employed to build the complex, heterobifunctional architecture of a PROTAC molecule . The presence of both a boronic acid and an aryl bromide in the same molecule allows for its incorporation as a central 'core' or 'linker' moiety, which can be sequentially functionalized with ligands for the target protein and for an E3 ubiquitin ligase [2].

PROTAC Targeted protein degradation Medicinal chemistry

Optimal Application Scenarios for 5-Bromo-2-cyanophenylboronic Acid (CAS 1032231-30-3) in Research and Industry


Synthesis of Complex, Orthogonally-Functionalized Biaryls

This is the premier application for 5-Bromo-2-cyanophenylboronic acid. In this scenario, the compound serves as a core building block in a multi-step Suzuki-Miyaura cross-coupling sequence . A researcher would first utilize the boronic acid to couple the compound with one aryl halide. The resulting biaryl product retains the bromine atom, which can then be employed in a second, orthogonal Suzuki coupling with a different aryl halide, or in other palladium-catalyzed reactions like a Buchwald-Hartwig amination. This sequential, site-selective functionalization is not possible with non-halogenated cyanophenylboronic acids [1].

Construction of PROTACs and Molecular Glues

In the rapidly advancing field of targeted protein degradation, 5-Bromo-2-cyanophenylboronic acid is a strategic building block for synthesizing PROTACs and molecular glues . Its dual functionality allows it to be incorporated as a key linker or core moiety. For instance, the boronic acid can be used to install a ligand that binds to a protein of interest (POI), while the bromine handle is used in a subsequent step to attach a ligand that recruits an E3 ubiquitin ligase [1]. This orthogonal reactivity is essential for constructing these heterobifunctional molecules in a controlled and efficient manner, a task for which simpler analogs are not equipped [2].

Synthesis of Specialized Ligands and Catalysts

The specific 1,2,4-substitution pattern of 5-Bromo-2-cyanophenylboronic acid makes it a valuable precursor for synthesizing advanced ligands for transition-metal catalysis. The nitrile group can coordinate to a metal center, the aryl backbone provides structural rigidity, and the boronic acid enables the modular construction of the ligand framework through cross-coupling . The presence of the bromine atom allows for further late-stage functionalization to tune the ligand's steric and electronic properties, which is critical for optimizing catalyst activity and selectivity in industrial processes [1].

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